Ethyl 2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetate
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Overview
Description
Ethyl 2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a phenoxyphenyl group and an ethyl acetate moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with a phenoxyphenyl halide.
Acetylation: The final step involves the acetylation of the piperazine derivative with ethyl acetate in the presence of a suitable catalyst, such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the piperazine ring and phenoxyphenyl intermediates.
Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient and consistent production.
Purification: Purification of the final product through crystallization or chromatography techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenoxyphenyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted phenoxyphenyl derivatives.
Scientific Research Applications
Ethyl 2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Ethyl 2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetate can be compared with other similar compounds, such as:
Piperazine Derivatives: Compounds like 1-(3-chlorophenyl)piperazine and 1-(4-methoxyphenyl)piperazine share structural similarities but differ in their substituents and biological activities.
Phenoxyphenyl Derivatives: Compounds like 3-phenoxybenzyl alcohol and 3-phenoxybenzaldehyde have similar phenoxyphenyl groups but differ in their functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-2-26-20(24)14-19-21(25)22-11-12-23(19)15-16-7-6-10-18(13-16)27-17-8-4-3-5-9-17/h3-10,13,19H,2,11-12,14-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKCEKOJIRBQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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